molecular formula C46H56N4O10 B1662923 Vincristina CAS No. 57-22-7

Vincristina

Número de catálogo: B1662923
Número CAS: 57-22-7
Peso molecular: 825.0 g/mol
Clave InChI: OGWKCGZFUXNPDA-DLBZMDDPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Vincristine, a vinca alkaloid, primarily targets the protein tubulin, a key component of the microtubules in cells . Microtubules play a crucial role in maintaining cell structure and function, particularly during cell division .

Mode of Action

Vincristine binds to tubulin, inhibiting the polymerization of tubulin dimers and preventing the formation of microtubules . This interaction disrupts the formation of the mitotic spindle, a structure essential for chromosome separation during cell division . As a result, cells are arrested at metaphase, a stage in mitosis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by vincristine is the cell cycle, specifically the M and S phases . By disrupting microtubule dynamics, vincristine causes mitotic arrest, halting the cell cycle and leading to cell death . This disruption can also interfere with amino acid, cyclic AMP, and glutathione metabolism, as well as calmodulin-dependent Ca2±transport ATPase activity, and cellular respiration .

Pharmacokinetics

The pharmacokinetics of vincristine involve its absorption, distribution, metabolism, and excretion (ADME). Vincristine is administered intravenously, bypassing the absorption phase . It is metabolized primarily in the liver by the CYP3A5 enzyme . Vincristine’s neurotoxicity, a dose-limiting factor, is thought to be influenced by genetic variations in drug-metabolizing enzymes and transporters .

Result of Action

The molecular effect of vincristine’s action is the disruption of microtubule formation, leading to cell cycle arrest . On a cellular level, this results in the death of rapidly dividing cells, particularly cancer cells . This can also affect healthy cells, leading to side effects such as peripheral neuropathy .

Action Environment

Environmental factors can influence the action and efficacy of vincristine. For instance, the presence of other drugs used in combination therapies can impact vincristine’s effectiveness and toxicity profile . Additionally, genetic variations in patients can influence the drug’s metabolism and transport, potentially affecting its efficacy and toxicity .

Aplicaciones Científicas De Investigación

Clinical Applications

Vincristine is approved for treating various malignancies, including:

  • Acute Lymphoblastic Leukemia (ALL)
  • Hodgkin's and Non-Hodgkin Lymphomas
  • Neuroblastoma
  • Wilms Tumor
  • Rhabdomyosarcoma
  • Kaposi Sarcoma

FDA-Approved Indications

Cancer TypeFDA Approval Year
Acute Lymphoblastic Leukemia1963
Wilms Tumor1963
Hodgkin's Lymphoma1963
Non-Hodgkin Lymphoma1963
Rhabdomyosarcoma1963

Off-Label Uses

In addition to its approved indications, vincristine is used off-label for:

  • Central Nervous System (CNS) tumors
  • Ewing Sarcoma
  • Medulloblastoma
  • Bladder Cancer
  • Ovarian Cancer

Combination Therapies

Vincristine is often used in combination with other chemotherapeutic agents to enhance efficacy while minimizing adverse effects. Notable combination regimens include:

  • CHOP : Cyclophosphamide, Doxorubicin, Vincristine, Prednisolone
  • CVP : Cyclophosphamide, Vincristine, Prednisolone
  • CISCA : Cisplatin, Doxorubicin, Vinblastine, Bleomycin

Case Studies and Clinical Trials

Numerous studies underscore vincristine's effectiveness across different cancer types. A notable trial reported that vincristine administered weekly to children with advanced cancer resulted in a 68% objective tumor response rate across various malignancies, including ALL and Hodgkin's disease .

Clinical Trial Insights

Study FocusFindings
Vincristine in Advanced Cancer68% response rate in pediatric patients
Combination Therapy with VincristineEnhanced efficacy in lymphoma treatments

Pharmacokinetics and Challenges

Vincristine's pharmacokinetic profile reveals rapid distribution and significant protein binding (approximately 75%). However, its clinical use is limited by neurotoxicity and other side effects such as alopecia and constipation. Recent advancements focus on improving its delivery through nanotechnology-based formulations to enhance targeting and reduce toxicity .

Emerging Trends

Research continues to explore vincristine's role in combination therapies and novel formulations. For instance, liposomal formulations like Marqibo have been developed to prolong circulation time and improve dosing efficacy for patients with relapsed ALL . Additionally, ongoing studies are investigating its use in treating solid tumors and enhancing its therapeutic index through innovative drug delivery systems .

Análisis Bioquímico

Biochemical Properties

Vincristine is a vinca alkaloid that binds to the microtubular proteins of the mitotic spindle . This interaction leads to the crystallization of the microtubule and mitotic arrest or cell death . Vincristine has some immunosuppressant effect . The vinca alkaloids are considered to be cell cycle phase-specific .

Cellular Effects

Vincristine works by stopping the cancer cells from separating into 2 new cells, thereby stopping the growth of the cancer . It achieves this through a process that disrupts the formation of microtubules, which affects cell division and eventually leads to apoptosis .

Molecular Mechanism

The molecular mechanism of Vincristine involves its binding to the tubulin protein, stopping the tubulin dimers from polymerizing to form microtubules . This causes the cell to be unable to separate its chromosomes during the metaphase . The cell then undergoes apoptosis . The vincristine molecule inhibits leukocyte production and maturation .

Temporal Effects in Laboratory Settings

It is known that within 15 to 30 minutes after injection, over 90% of the drug is distributed from the blood into tissue, where it remains tightly, but not irreversibly, bound .

Dosage Effects in Animal Models

In animal models, vincristine has shown high efficiency (86.6%) for treatment of transmissible venereal tumor in canines at the dose of 0.5 mg/m^2 of body surface (IV), on 7-14 days intervals . One tumor (6.6%) was refractory to vincristine, while at the treatment beginning a mass reduction was observed .

Metabolic Pathways

Vincristine may interfere with amino acid, cyclic AMP, and glutathione metabolism . It may also interfere with calmodulin-dependent Ca^2+ -transport ATPase activity, cellular respiration, and nucleic acid and lipid biosynthesis .

Transport and Distribution

Vincristine is transported and distributed within cells and tissues primarily through the bloodstream . It is given intravenously and can be administered through a drip into the arm or hand . Over 90% of the drug is distributed from the blood into tissue within 15 to 30 minutes after injection .

Subcellular Localization

The subcellular localization of Vincristine is primarily at the mitotic spindle, where it binds to the microtubular proteins . This binding leads to the crystallization of the microtubule and mitotic arrest or cell death .

Propiedades

Número CAS

57-22-7

Fórmula molecular

C46H56N4O10

Peso molecular

825.0 g/mol

Nombre IUPAC

methyl (10S,11R,12R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O10/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37?,38?,39-,42+,43-,44?,45+,46+/m1/s1

Clave InChI

OGWKCGZFUXNPDA-DLBZMDDPSA-N

Impurezas

3'-hydroxyvincristine;  4'-deoxyvincristine;  N-desmethylvinblastine;  deacetylvincristine;  deacetylvinblastine;  vinblastine;  leurosine;  formylleurosine

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

SMILES isomérico

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7[C@@](C=CC9)([C@H]([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

SMILES canónico

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Apariencia

White to off-white, odorless amorphous or crystalline powder

Color/Form

Blades from methanol

melting_point

424 to 428 °F (NTP, 1992)
218-220 °C

Key on ui other cas no.

57-22-7

Descripción física

Vincristine appears as a white crystalline solid. Melting point 218 °C. Used as an antineoplastic.

Vida útil

STERILE SOLN IN EITHER H2O OR PHYSIOLOGICAL SALINE STORED IN REFRIGERATOR FOR UP TO 2 WK WITHOUT SIGNIFICANT LOSS OF POTENCY

Solubilidad

WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  ODORLESS, HYGROSCOPIC;  FREELY SOL IN WATER /VINCRISTINE SULFATE USP/

Sinónimos

cellcristin
Citomid
Farmistin
Leurocristine
Oncovin
Oncovine
Onkocristin
PFS, Vincasar
Sulfate, Vincristine
Vincasar
Vincasar PFS
Vincristin Bristol
Vincristin medac
Vincristine
Vincristine Sulfate
Vincrisul
Vintec

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincristine
Reactant of Route 2
Vincristine
Reactant of Route 3
Vincristine
Reactant of Route 4
Vincristine
Reactant of Route 5
Vincristine
Reactant of Route 6
Vincristine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.